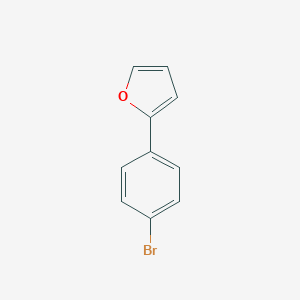

2-(4-Bromophenyl)furan

描述

替利洛美沙坦美多昔米是一种化学化合物,以其作为奥美沙坦美多昔米代谢物的角色而闻名,奥美沙坦美多昔米是一种血管紧张素 II 型 1 (AT1) 受体拮抗剂。这种化合物主要用于治疗高血压,因为它能够阻断血管紧张素 II 的作用,血管紧张素 II 是一种导致血管收缩的激素。

准备方法

合成路线和反应条件

替利洛美沙坦美多昔米的合成涉及多个步骤。一种常见的方法是从 4-(1-羟基-1-甲基乙基)-2-丙基-1H-咪唑-5-羧酸乙酯与碳酸钾在丙酮中的反应开始。然后将该混合物与 5-[4’-(溴甲基)[1,1’-联苯]-2-基]-2-(三苯甲基)-1H-四唑和四丁基溴化铵在 50-55°C 下反应 15 小时。反应混合物冷却、过滤,并蒸发溶剂以得到中间产物 .

在下一步中,将中间体与 (4-溴乙基)-5-甲基氧戊环-2-酮在碳酸钾和碘的存在下在 50-55°C 下反应。然后将反应混合物冷却、过滤,并蒸发溶剂以获得最终产物,替利洛美沙坦美多昔米 .

工业生产方法

替利洛美沙坦美多昔米的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件(如温度和 pH 值)的精确控制,以确保高收率和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .

化学反应分析

科学研究应用

Synthesis of 2-(4-Bromophenyl)furan Derivatives

The synthesis of this compound and its derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling method. This method allows for the formation of functionalized derivatives that exhibit enhanced biological activities. For instance, researchers synthesized N-(4-bromophenyl)furan-2-carboxamides through the reaction of furan-2-carbonyl chloride with 4-bromoaniline, achieving yields of up to 94% .

Antibacterial Activity

One of the most significant applications of this compound derivatives is their antibacterial activity. A study investigated the in vitro efficacy of synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial properties, outperforming several commercially available antibiotics .

Table 1: Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamides

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 16 | A. baumannii |

| N-(4-bromophenyl)-3-methylfuran-2-carboxamide | 32 | K. pneumoniae |

| N-(4-bromophenyl)-5-chloro-furan-2-carboxamide | 64 | E. cloacae |

| N-(4-bromophenyl)-6-fluoro-furan-2-carboxamide | 128 | S. aureus |

Other Pharmacological Activities

In addition to antibacterial properties, derivatives of this compound have been explored for other pharmacological activities:

- Antifungal Activity : Some studies have reported that compounds derived from furan exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger. The mechanisms often involve disrupting cell wall synthesis or inhibiting key metabolic pathways .

- Antimicrobial Properties : The compound has also shown promise in broader antimicrobial applications, with studies indicating effectiveness against various bacterial strains, including multi-resistant strains .

Computational Studies and Molecular Docking

To further understand the interactions and efficacy of this compound derivatives, computational studies including molecular docking simulations have been employed. These studies help elucidate the binding affinities and interaction dynamics between the compounds and their biological targets, providing insights into their mechanisms of action .

Case Studies

Several case studies highlight the successful application of this compound in drug discovery:

- Case Study 1 : A series of N-(4-bromophenyl)furan-2-carboxamides were synthesized and tested against resistant bacterial strains, leading to the identification of lead compounds for further development into therapeutic agents .

- Case Study 2 : Research involving cyclization reactions demonstrated the ability of furan derivatives to form new cyclic structures with enhanced biological activity, supporting their potential as versatile scaffolds in drug design .

作用机制

替利洛美沙坦美多昔米通过阻断血管紧张素 II 型 1 (AT1) 受体发挥作用。这种抑制阻止血管紧张素 II 与这些受体结合,从而导致血管扩张和血压降低。分子靶标包括位于血管平滑肌细胞表面的 AT1 受体。

相似化合物的比较

类似化合物

奥美沙坦美多昔米: 母体化合物,也是 AT1 受体拮抗剂。

氯沙坦: 另一种用于治疗高血压的 AT1 受体阻滞剂。

缬沙坦: 类似于奥美沙坦,用于管理高血压和心力衰竭。

独特性

替利洛美沙坦美多昔米因其特定的结构修饰而独一无二,与其他 AT1 受体拮抗剂相比,它提高了稳定性和功效。它的三苯甲基基团提供了额外的稳定性,使其成为奥美沙坦美多昔米合成中宝贵的中间体。

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

2-(4-Bromophenyl)furan is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a 4-bromophenyl group. Its molecular formula is C11H8BrO, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, particularly drug-resistant pathogens.

Study Findings

-

Synthesis and Evaluation :

- A study synthesized N-(4-bromophenyl)furan-2-carboxamide, a derivative of this compound, and evaluated its antibacterial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The compound showed promising results, particularly against NDM-positive A. baumannii .

- Minimum Inhibitory Concentration (MIC) :

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii | 16 |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | 32 |

| N-(4-bromophenyl)furan-2-carboxamide | E. cloacae | 64 |

| N-(4-bromophenyl)furan-2-carboxamide | S. aureus | 32 |

Anticancer Activity

In addition to its antibacterial properties, compounds derived from this compound have also been evaluated for their anticancer potential.

Case Studies

- Anticancer Screening :

- Molecular Docking Studies :

Data Table: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | MCF7 (breast cancer) | 10 |

| N-(3-amino-2,4-dimethoxy phenyl)-5-... | MCF7 | 8 |

The biological activities of this compound and its derivatives are attributed to their ability to interact with bacterial cell walls and cancer cell receptors, disrupting essential cellular processes.

- Antibacterial Mechanism :

- Anticancer Mechanism :

属性

IUPAC Name |

2-(4-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIKSVALROQWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460912 | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-34-8 | |

| Record name | 2-(4-Bromophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。